1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989517
InChI: InChI=1S/C24H27NO6/c1-13-15-9-17-18(24(2,3)4)12-30-19(17)11-20(15)31-23(29)16(13)10-21(26)25-7-5-14(6-8-25)22(27)28/h9,11-12,14H,5-8,10H2,1-4H3,(H,27,28)
SMILES:
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol

1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC14989517

Molecular Formula: C24H27NO6

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
IUPAC Name 1-[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C24H27NO6/c1-13-15-9-17-18(24(2,3)4)12-30-19(17)11-20(15)31-23(29)16(13)10-21(26)25-7-5-14(6-8-25)22(27)28/h9,11-12,14H,5-8,10H2,1-4H3,(H,27,28)
Standard InChI Key BINLRNXSLWDQAM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCC(CC4)C(=O)O

Introduction

1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that combines a furochromen moiety with a piperidine carboxylic acid structure. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities. The compound features several functional groups, including a tert-butyl group that enhances its lipophilicity, potentially facilitating interactions with biological targets.

Synthesis and Reaction Conditions

The synthesis of 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid typically involves a series of chemical reactions starting from readily available precursors. The reaction conditions often include specific temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates. The choice of reagents and conditions significantly influences the product distribution and yield.

Synthesis Steps:

  • Starting Materials: Furochromen derivatives and piperidine-4-carboxylic acid or its derivatives.

  • Reaction Conditions: Controlled temperatures, organic solvents, and catalysts.

  • Product Formation: The final product is formed through acylation reactions.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits promising biological activities, potentially interacting with specific enzymes or receptors to modulate cellular pathways. Its applications in medicinal chemistry are notable, as it may influence various biological processes, including anti-inflammatory or anticancer pathways.

Potential Biological Activities:

  • Anti-inflammatory Activity: Potential to modulate inflammatory responses.

  • Anticancer Activity: Possible interaction with cellular targets to inhibit cancer cell growth.

  • Pharmacological Effects: Modulation of enzyme or receptor activity.

Future Research Directions:

  • Mechanism of Action: Investigate how the compound interacts with biological targets.

  • Therapeutic Applications: Explore potential uses in treating diseases where furochromen derivatives have shown efficacy.

  • Optimization of Synthesis: Improve synthesis efficiency and yield to facilitate large-scale production.

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